molecular formula C17H19ClN2OS B4432519 1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

Cat. No. B4432519
M. Wt: 334.9 g/mol
InChI Key: TZINSTIXWLEWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine, also known as CTTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTTP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In

Scientific Research Applications

1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound exhibits antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of schizophrenia, depression, and anxiety disorders. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the dopamine D2 receptor and a 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects. Additionally, this compound has been found to modulate the activity of the glutamate system, which may also play a role in its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of neuroinflammation. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. These effects may contribute to its therapeutic potential in neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine has several advantages for lab experiments, including its reproducible synthesis method, its well-characterized pharmacological profile, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also some limitations to working with this compound, including its relatively low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, there is a need for studies on the safety and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biological effects and clinical potential.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-2-15-6-7-16(22-15)17(21)20-10-8-19(9-11-20)14-5-3-4-13(18)12-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZINSTIXWLEWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine
Reactant of Route 6
1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.